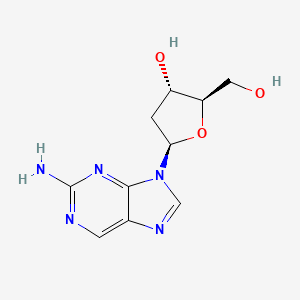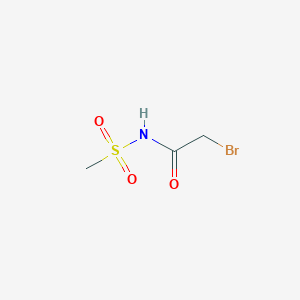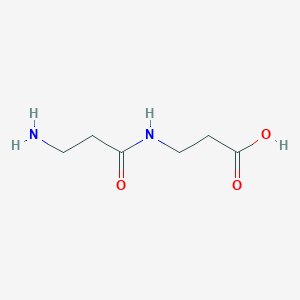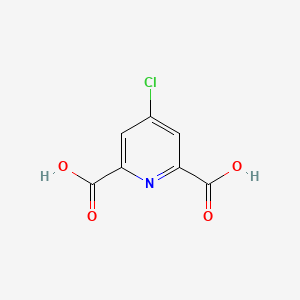
4-氯吡啶-2,6-二甲酸
描述
4-Chloropyridine-2,6-dicarboxylic acid is a chemical compound with the molecular formula C7H4ClNO4 and a molecular weight of 201.57 . It is a white to yellow crystal or powder . This compound is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 4-Chloropyridine-2,6-dicarboxylic acid involves various chemical reactions. One of the synthesis routes involves the use of potassium permanganate in water under reflux conditions . Another study discusses the reaction products of ZnII and NiII with pyridine-2,6-dicarboxylic acid .Molecular Structure Analysis
The molecular structure of 4-Chloropyridine-2,6-dicarboxylic acid is characterized by a pyridine ring substituted with a chlorine atom and two carboxylic acid groups . The InChI code for this compound is 1S/C7H4ClNO4/c8-3-1-4 (6 (10)11)9-5 (2-3)7 (12)13/h1-2H, (H,10,11) (H,12,13) .Chemical Reactions Analysis
The chemical reactions involving 4-Chloropyridine-2,6-dicarboxylic acid are complex and can lead to various products. For instance, it can react with potassium permanganate in water under reflux conditions . In another study, the reaction products of ZnII and NiII with pyridine-2,6-dicarboxylic acid were investigated .Physical And Chemical Properties Analysis
4-Chloropyridine-2,6-dicarboxylic acid is a white to yellow crystal or powder . It has a predicted density of 1.684±0.06 g/cm3, a melting point of 210° (dec), a predicted boiling point of 457.1±45.0 °C, a flashing point of 230.2°C, and a vapor pressure of 3.79E-09mmHg at 25°C . The refractive index of this compound is 1.639 .科学研究应用
合成和结构表征
4-氯吡啶-2,6-二甲酸已通过涉及克莱森缩合、随后氨化和氯化的过程从草酸乙酯合成。该合成方法已改进为适合工业化,总产率为 38%。使用红外和 1H NMR 技术确认了该酸的结构 (Xiao, 2011).
多态性和固态结构
对包括 4-氯类似物在内的吡啶-2,6-二甲酸的多态性研究揭示了新的固态结构。这些结构包括二水合物和一水合物结构,与以前已知的结构相比表现出不同的排列 (Grossel et al., 2006).
镧系元素配合物的荧光性质
一系列新型吡啶-2,6-二甲酸衍生物,包括 4-氯吡啶-2,6-二甲酸,被用作 Tb(III) 和 Eu(III) 配合物中的多功能配体。这些配合物表现出显着的荧光性质,其强度受 pH 值和溶剂分子偶极矩等因素的影响。这些发现表明在时间分辨荧光免疫分析中具有潜在用途 (Tang et al., 2006).
金属有机骨架结构
4-氯吡啶-2,6-二甲酸参与了金属有机骨架 (MOF) 结构的形成。例如,它在水热条件下与 Cu(II) 离子在不同间隔物存在下的反应导致各种 MOF 结构。这些结构已使用 X 射线晶体学和红外光谱等技术进行了表征,揭示了独特的网络结构的形成 (Ghosh et al., 2004).
镧系离子近红外发光的敏化
修饰的 4-氯吡啶-2,6-二羧酸配体已用于敏化各种镧系离子 (Ln3+) 的发射,覆盖了很宽的光谱范围。该研究表明这些配合物在有机发光器件和医学诊断等领域的潜在应用 (George et al., 2021).
安全和危害
The safety information for 4-Chloropyridine-2,6-dicarboxylic acid indicates that it is hazardous. The GHS pictograms show a signal word of “Warning” and hazard statements H302, H312, H332 . Precautionary measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Relevant Papers The relevant papers retrieved discuss various aspects of 4-Chloropyridine-2,6-dicarboxylic acid, including its synthesis , molecular structure , chemical reactions , and safety and hazards . These papers provide valuable insights into the properties and applications of this compound.
属性
IUPAC Name |
4-chloropyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUMNONNHYADBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307730 | |
| Record name | 4-chloropyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2,6-dicarboxylic acid | |
CAS RN |
4722-94-5 | |
| Record name | 4722-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloropyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-pyridinedicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




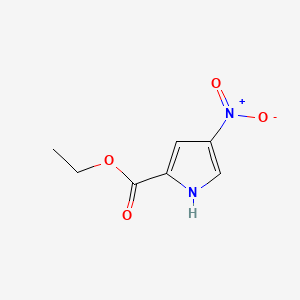
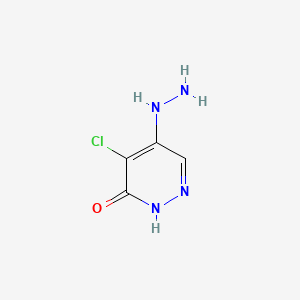
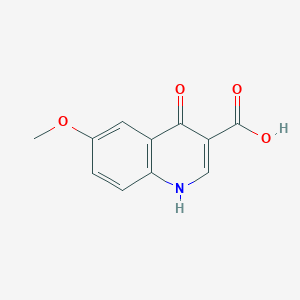



![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)
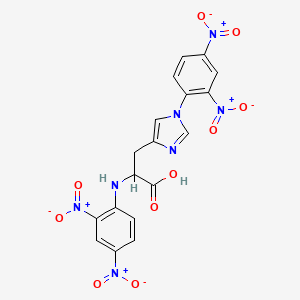
![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)
